

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **3-(Piperidin-1-ylsulfonyl)aniline**, a sulfonamide derivative of interest in medicinal chemistry. The document details its chemical and physical characteristics, a representative synthesis protocol, known biological activities, and safety information.

Core Properties and Physicochemical Data

3-(Piperidin-1-ylsulfonyl)aniline is an organic compound featuring a central aniline ring substituted with a piperidinyl-sulfonyl group at the meta-position.^[1] This structure combines the functionalities of a sulfonamide and an aromatic amine, making it a valuable scaffold in drug discovery.^{[1][2]} The physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	22184-99-2	[1]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂ S	[1]
Molecular Weight	240.32 g/mol	[1]
IUPAC Name	3-(piperidin-1-ylsulfonyl)aniline	[1]
SMILES	C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N	[1]
Boiling Point	~116-117°C (Predicted)	[1]
Melting Point	Data not available	
Solubility	Possesses both hydrophilic (sulfonamide, amine) and lipophilic (piperidine, benzene ring) characteristics, suggesting moderate polarity and solubility in various organic solvents.	[1]
Physical Form	Data not available (A related compound, 3-(piperidin-1-yl)aniline, is a liquid)	

Synthesis and Purification

The synthesis of **3-(Piperidin-1-ylsulfonyl)aniline** is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride derivative and piperidine.[1] The general approach involves the reaction of 3-aminobenzenesulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

This protocol describes a plausible method for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline** based on standard sulfonamide formation reactions.[3][4]

Materials:

- 3-Aminobenzenesulfonyl chloride (1.0 eq)[5]
- Piperidine (1.2 eq)[6]
- Triethylamine (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
- **Addition of Base and Nucleophile:** Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq).
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with saturated aqueous NaHCO_3 and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **3-(Piperidin-1-ylsulfonyl)aniline**.

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Caption: General workflow for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline**.

Biological Activity and Mechanism of Action

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[\[2\]](#)[\[3\]](#)[\[7\]](#)

Primary Target: Dihydrofolate Reductase (DHFR) **3-(Piperidin-1-ylsulfonyl)aniline** has been identified as an inhibitor of dihydrofolate reductase (DHFR).[\[1\]](#) DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate.[\[8\]](#)

Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are required for DNA replication and cell proliferation.[\[8\]](#)[\[9\]](#)

By inhibiting DHFR, the compound disrupts the supply of these essential building blocks, leading to an arrest of the cell cycle and potentially apoptosis (programmed cell death).[\[1\]](#)[\[8\]](#)

This mechanism is a key strategy in cancer chemotherapy.[\[8\]](#) The activity of **3-(Piperidin-1-ylsulfonyl)aniline** has been noted in human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.[\[1\]](#)

Antimicrobial Potential The sulfonamide moiety is historically significant for its antibacterial action, where it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), another enzyme in the folate pathway.[\[10\]](#)[\[11\]](#) While the primary target for this specific compound is cited as DHFR, compounds with similar structures have demonstrated antimicrobial and antifungal properties, suggesting a potentially broad spectrum of biological relevance.[\[1\]](#)[\[12\]](#)

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Caption: Mechanism of action via DHFR inhibition.

Spectroscopic Analysis

While specific, peer-reviewed spectroscopic data for **3-(Piperidin-1-ylsulfonyl)aniline** is not widely published, the following table presents predicted and exemplary data based on its chemical structure and analysis of similar compounds.^{[13][14][15]}

Technique	Expected Features
¹ H NMR	- Aromatic Protons (Aniline Ring): Multiple signals in the δ 6.5-7.5 ppm range. - Piperidine Protons: Multiplets in the δ 2.8-3.2 ppm (protons adjacent to N) and δ 1.5-1.8 ppm (other methylene protons) ranges. - Amine Protons (NH ₂): A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³ C NMR	- Aromatic Carbons: Signals in the δ 110-150 ppm range. - Piperidine Carbons: Signals in the δ 45-55 ppm (carbons adjacent to N) and δ 20-30 ppm (other carbons) ranges.
IR (Infrared)	- N-H Stretching (Amine): Two characteristic bands around 3300-3500 cm ⁻¹ . - S=O Stretching (Sulfonyl): Two strong absorption bands around 1350-1300 cm ⁻¹ (asymmetric) and 1160-1120 cm ⁻¹ (symmetric). - C-H Stretching (Aliphatic/Aromatic): Bands around 2850-3100 cm ⁻¹ .
MS (Mass Spec)	- [M+H] ⁺ : Expected at m/z = 241.10 (Calculated for C ₁₁ H ₁₇ N ₂ O ₂ S ⁺). - Fragmentation: Likely cleavage of the S-N bond and fragmentation of the piperidine ring.

- NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- Infrared Spectroscopy: Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oil/liquid.
- Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.

Safety and Handling

The handling of **3-(Piperidin-1-ylsulfonyl)aniline** requires adherence to standard laboratory safety protocols for aromatic amines and sulfonamides. The following table summarizes key safety information based on data for structurally related compounds.^{[16][17]}

Hazard Category	Description and Precautions
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.[16] Precaution: Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a well-ventilated fume hood.
Irritation	Causes skin and serious eye irritation. May cause respiratory irritation.[16] Precaution: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
First Aid: Eyes	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
First Aid: Skin	Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
First Aid: Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-basic-properties]

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